3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H16ClFN4O3 and its molecular weight is 402.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds featuring pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been synthesized as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2 . They interact with CDK2, inhibiting its activity, which leads to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, significantly inhibiting the growth of cancer cells .
Pharmacokinetics
The pharmacokinetics of similar compounds, particularly their absorption and distribution, can significantly impact their bioavailability and efficacy .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . They have been found to inhibit the growth of these cells significantly, with some compounds showing superior cytotoxic activities compared to standard drugs .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, it interacts with other proteins involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation. It also triggers apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, the compound affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, altering gene expression and cellular metabolism. These effects contribute to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest. Additionally, the compound modulates the activity of transcription factors, such as NF-κB and AP-1, by inhibiting their nuclear translocation and DNA binding. This results in altered gene expression and reduced cell survival. The compound also affects mitochondrial function, leading to the release of pro-apoptotic factors and activation of the intrinsic apoptotic pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to the compound leads to sustained cell cycle arrest and apoptosis. In in vivo studies, the compound exhibits a dose-dependent effect, with higher doses resulting in more pronounced cellular responses. Long-term exposure may also lead to adaptive cellular changes, such as the upregulation of drug efflux pumps, which can reduce the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, hepatotoxicity, and myelosuppression have been observed. These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety. Threshold effects have also been noted, where a minimum effective dose is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound also influences the activity of key metabolic enzymes, such as hexokinase and lactate dehydrogenase, altering cellular energy metabolism. These effects contribute to its overall impact on cellular function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported into cells by organic anion-transporting polypeptides (OATPs) and effluxed by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, such as heat shock proteins and chaperones, which facilitate its distribution to specific cellular compartments. The compound’s localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . It can also translocate to the nucleus, where it modulates the activity of transcription factors and affects gene expression. Additionally, the compound is targeted to mitochondria, where it influences mitochondrial function and induces apoptosis. Post-translational modifications, such as phosphorylation and ubiquitination, can further regulate its subcellular localization and activity.
Properties
IUPAC Name |
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O3/c20-15-10-11(21)3-4-13(15)17(26)24-8-5-12(6-9-24)25-18(27)14-2-1-7-22-16(14)23-19(25)28/h1-4,7,10,12H,5-6,8-9H2,(H,22,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGARQSELBJIAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.